Cas no 7705-65-9 (Propionitrile,2-[p-(phenylsulfonyl)benzyl]-2,3-bis[p-(phenylsulfonyl)phenyl]- (8CI))
7705-65-9 structure
Product Name:Propionitrile,2-[p-(phenylsulfonyl)benzyl]-2,3-bis[p-(phenylsulfonyl)phenyl]- (8CI)
Numero CAS:7705-65-9
MF:C40H31NO6S3
MW:717.872246980667
CID:577172
PubChem ID:264095
Update Time:2025-04-19
Propionitrile,2-[p-(phenylsulfonyl)benzyl]-2,3-bis[p-(phenylsulfonyl)phenyl]- (8CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Propionitrile,2-[p-(phenylsulfonyl)benzyl]-2,3-bis[p-(phenylsulfonyl)phenyl]- (8CI)
- 2,3-bis[4-(benzenesulfonyl)phenyl]-2-[[4-(benzenesulfonyl)phenyl]methyl]propanenitrile
- 2-[4-(phenylsulfonyl)benzyl]-2,3-bis[4-(phenylsulfonyl)phenyl]propanenitrile
- AC1L6B45
- AC1Q6UN0
- AG-K-62684
- AR-1D6954
- CTK5E3781
- NSC98990
- NSC-98990
- DTXSID00294962
- 7705-65-9
-
- Inchi: 1S/C40H31NO6S3/c41-30-40(33-20-26-39(27-21-33)50(46,47)36-14-8-3-9-15-36,28-31-16-22-37(23-17-31)48(42,43)34-10-4-1-5-11-34)29-32-18-24-38(25-19-32)49(44,45)35-12-6-2-7-13-35/h1-27H,28-29H2
- Chiave InChI: CPAHQVZOYQEMOY-UHFFFAOYSA-N
- Sorrisi: S(C1C=CC=CC=1)(C1C=CC(=CC=1)C(C#N)(CC1C=CC(=CC=1)S(C1C=CC=CC=1)(=O)=O)CC1C=CC(=CC=1)S(C1C=CC=CC=1)(=O)=O)(=O)=O
Proprietà calcolate
- Massa esatta: 717.13153
- Massa monoisotopica: 717.131
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 50
- Conta legami ruotabili: 11
- Complessità: 1390
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 7.7
- Superficie polare topologica: 151Ų
Proprietà sperimentali
- Densità: 1.339
- Punto di ebollizione: 889.6°Cat760mmHg
- Punto di infiammabilità: 491.8°C
- Indice di rifrazione: 1.648
- PSA: 126.21
- LogP: 10.67420
Propionitrile,2-[p-(phenylsulfonyl)benzyl]-2,3-bis[p-(phenylsulfonyl)phenyl]- (8CI) Letteratura correlata
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
7705-65-9 (Propionitrile,2-[p-(phenylsulfonyl)benzyl]-2,3-bis[p-(phenylsulfonyl)phenyl]- (8CI)) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
CN Fornitore
Grosso